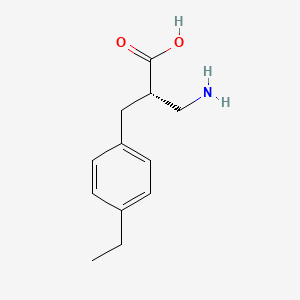

(S)-3-Amino-2-(4-ethylbenzyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-3-Amino-2-(4-ethylbenzyl)propanoic acid is an organic compound that belongs to the class of amino acids. It features a chiral center, making it optically active. This compound is characterized by the presence of an amino group, a carboxylic acid group, and a benzyl group substituted with an ethyl group at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-2-(4-ethylbenzyl)propanoic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4-ethylbenzyl chloride from ethylbenzene through chloromethylation using acetal, chlorosulfonic acid, and a Lewis acid catalyst.

Amino Acid Formation: The 4-ethylbenzyl chloride is then reacted with a suitable amino acid precursor under controlled conditions to introduce the amino group and form the desired product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The process is designed to be cost-effective and environmentally friendly, adhering to principles of green chemistry.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-2-(4-ethylbenzyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

(S)-3-Amino-2-(4-ethylbenzyl)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-3-Amino-2-(4-ethylbenzyl)propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biochemical pathways, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

(S)-3-Amino-2-(4-methylbenzyl)propanoic acid: Similar structure but with a methyl group instead of an ethyl group.

(S)-3-Amino-2-(4-isopropylbenzyl)propanoic acid: Features an isopropyl group instead of an ethyl group.

Uniqueness

(S)-3-Amino-2-(4-ethylbenzyl)propanoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the para position of the benzyl ring can affect the compound’s interactions with molecular targets, making it distinct from its analogs.

Biological Activity

(S)-3-Amino-2-(4-ethylbenzyl)propanoic acid, a beta-amino acid, has garnered attention for its potential biological activities. This compound is structurally related to other amino acids and has been studied for its various pharmacological properties, including antimicrobial, anticancer, and antioxidant activities.

Chemical Structure

The chemical formula of this compound is C12H17N1O2, with a molecular weight of approximately 205.27 g/mol. The presence of the ethylbenzyl group may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to this compound. For instance, compounds derived from similar scaffolds have shown effectiveness against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 1 to 8 µg/mL for MRSA and 0.5 to 2 µg/mL for Enterococcus .

| Pathogen | MIC (µg/mL) |

|---|---|

| Methicillin-resistant S. aureus | 1 - 8 |

| Vancomycin-resistant E. faecalis | 0.5 - 2 |

| Gram-negative pathogens | 8 - 64 |

| Drug-resistant Candida species | 8 - 64 |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, derivatives have demonstrated significant cytotoxicity against A549 non-small cell lung cancer cells. Certain compounds reduced cell viability by up to 50% and inhibited cell migration, indicating a promising avenue for cancer treatment .

In comparative studies with standard chemotherapeutics like doxorubicin and cisplatin, some derivatives exhibited favorable properties with lower toxicity towards non-cancerous cells, suggesting a selective action against cancerous cells .

| Compound | Cell Viability (%) | Migration Inhibition |

|---|---|---|

| Compound 20 | 50 | Yes |

| Doxorubicin | Control | Yes |

| Cisplatin | Control | Yes |

Antioxidant Activity

The antioxidant activity of this compound derivatives has also been assessed using various assays such as DPPH radical scavenging. These compounds exhibited significant antioxidant properties comparable to standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT) .

| Assay Type | Compound Activity | Control Activity |

|---|---|---|

| DPPH Radical Scavenging | Moderate to High | Ascorbic Acid |

| Ferric Ion Reduction | High | BHT |

The biological activities of this compound are hypothesized to be linked to its ability to interact with specific biological targets such as enzymes and receptors involved in microbial growth and cancer cell proliferation. The structural features of the compound allow it to engage in hydrogen bonding and hydrophobic interactions, enhancing its efficacy against various targets.

Case Studies

- Antimicrobial Efficacy Study : A study involving the screening of several derivatives against WHO priority pathogens revealed that certain modifications in the structure significantly enhanced antimicrobial activity, particularly against resistant strains .

- Cytotoxicity Evaluation : In vitro studies comparing the effects of this compound derivatives on A549 cells showed that specific substitutions led to increased cytotoxic effects while minimizing damage to normal cells .

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

(2S)-2-(aminomethyl)-3-(4-ethylphenyl)propanoic acid |

InChI |

InChI=1S/C12H17NO2/c1-2-9-3-5-10(6-4-9)7-11(8-13)12(14)15/h3-6,11H,2,7-8,13H2,1H3,(H,14,15)/t11-/m0/s1 |

InChI Key |

CXWJUDRNVKQFKJ-NSHDSACASA-N |

Isomeric SMILES |

CCC1=CC=C(C=C1)C[C@@H](CN)C(=O)O |

Canonical SMILES |

CCC1=CC=C(C=C1)CC(CN)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.